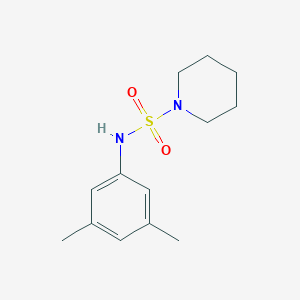![molecular formula C11H15IN2O3S B497142 N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide CAS No. 890593-38-1](/img/structure/B497142.png)
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide is an organic compound that features a morpholine ring, a sulfonamide group, and an iodophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide typically involves the following steps:
Formation of the iodophenyl intermediate: The starting material, 3-iodobenzyl chloride, is reacted with morpholine in the presence of a base such as potassium carbonate to form N-(3-iodobenzyl)morpholine.
Sulfonamide formation: The N-(3-iodobenzyl)morpholine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can be involved in redox reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
Substitution reactions: Formation of azido, thiocyanato, or other substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids or sulfinamides.
Coupling reactions: Formation of biaryl compounds with various functional groups.
科学的研究の応用
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonamide group can interact with the active site of enzymes, while the iodophenyl moiety may enhance binding affinity through halogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
- N-(4-iodophenyl)methyl]morpholine-4-sulfonamide
- N-(3-bromophenyl)methyl]morpholine-4-sulfonamide
- N-(3-chlorophenyl)methyl]morpholine-4-sulfonamide
Uniqueness
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems compared to its bromine or chlorine analogs.
特性
IUPAC Name |
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLZBNMLYJXBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
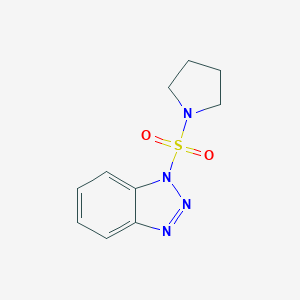
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B497062.png)
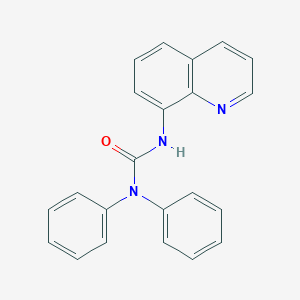
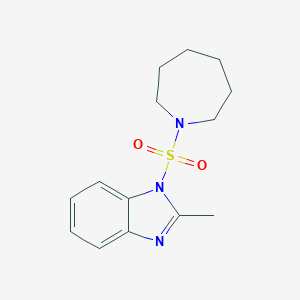
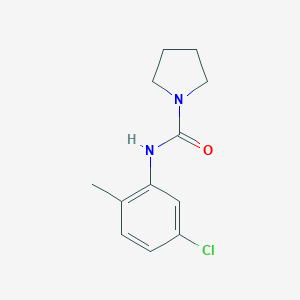
![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)

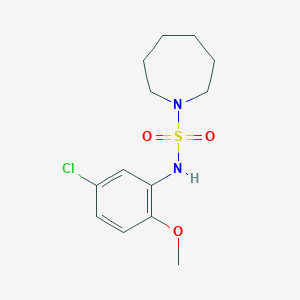
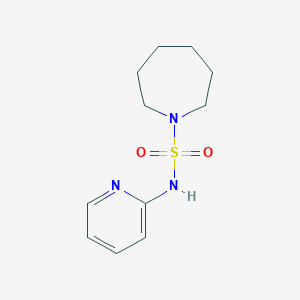
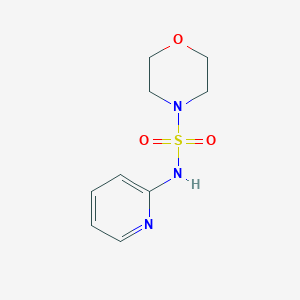
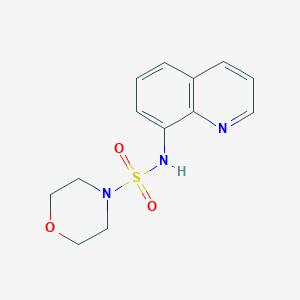
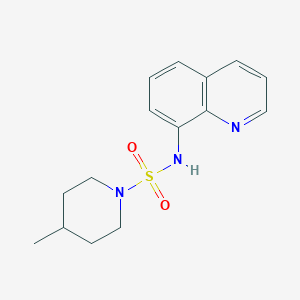
![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)
